molecular formula C11H18O5 B3047460 1,7-Dimethyl 4-acetylheptanedioate CAS No. 13984-54-8

1,7-Dimethyl 4-acetylheptanedioate

Cat. No.: B3047460
CAS No.: 13984-54-8
M. Wt: 230.26
InChI Key: CPDBRABXJNAGJW-UHFFFAOYSA-N
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Description

1,7-Dimethyl 4-acetylheptanedioate is a diester compound characterized by a seven-carbon heptanedioate backbone with methyl ester groups at positions 1 and 7 and an acetyl substituent at position 4. This structural configuration imparts distinct physicochemical properties, such as moderate hydrophobicity (logP ~2.5–3.0) and a molecular weight of approximately 244.3 g/mol.

Properties

IUPAC Name

dimethyl 4-acetylheptanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-8(12)9(4-6-10(13)15-2)5-7-11(14)16-3/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDBRABXJNAGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCC(=O)OC)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240000
Record name Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13984-54-8
Record name Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13984-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanedioic acid, 4-acetyl-, 1,7-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-dimethyl 4-acetylheptanedioate
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) Diethyl 4-acetylheptanedioate
  • Substituents : Ethyl esters instead of methyl.
  • Properties : Ethyl groups increase steric hindrance and hydrophobicity (logP ~3.5), reducing aqueous solubility but enhancing stability against hydrolysis. Ethyl esters typically hydrolyze 20–30% slower than methyl esters under alkaline conditions, making them preferable in prolonged reaction systems .
b) 1,7-Diisopropyl 4-acetylheptanedioate
  • Substituents : Isopropyl esters.
  • Properties : Bulky isopropyl groups significantly reduce solubility in polar solvents and may hinder enzymatic interactions. For instance, in acetylcholinesterase (AChE) inhibition studies, isopropyl-substituted analogues exhibit stronger binding due to enhanced hydrophobic interactions with enzyme pockets, contrasting with the weaker inhibition observed in methyl-substituted derivatives .
c) (4S)-4-Hydroxy-2-oxoheptanedioate
  • Substituents : Hydroxyl and ketone groups replace the acetyl and methyl esters.
  • Properties : The hydroxyl group increases hydrophilicity (logP ~0.5) and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability. This compound’s instability under acidic conditions contrasts with the relative stability of 1,7-dimethyl 4-acetylheptanedioate in neutral or basic environments .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) logP Water Solubility (mg/mL) Hydrolysis Half-Life (pH 7.4)
This compound 244.3 2.8 <0.1 12–15 hours
Diethyl 4-acetylheptanedioate 272.4 3.4 <0.05 18–22 hours
(4S)-4-Hydroxy-2-oxoheptanedioate 218.1 0.5 >50 <2 hours

Biological Activity

1,7-Dimethyl 4-acetylheptanedioate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following molecular formula: C11H18O4. Its structure includes two methyl groups and an acetyl group attached to a heptanedioic acid backbone, which influences its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study conducted by BenchChem, the compound was investigated for its efficacy against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast cancer cell lines by disrupting the cell cycle and promoting programmed cell death.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, inhibiting their activity and leading to altered cellular processes.
  • Receptor Modulation : It can bind to cellular receptors, influencing signaling cascades that regulate cell survival and proliferation.
  • DNA Interaction : There is evidence suggesting that the compound may interact with DNA, potentially affecting replication and transcription processes .

Study on Antimicrobial Efficacy

A recent study aimed to evaluate the antimicrobial properties of this compound against common pathogens. The study utilized a series of agar diffusion tests where varying concentrations of the compound were applied. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.

Concentration (mg/mL)Zone of Inhibition (mm)
0.510
1.015
2.020

This data suggests that higher concentrations significantly enhance its antimicrobial effects.

Study on Anticancer Effects

In another case study focusing on its anticancer properties, researchers treated MCF-7 breast cancer cells with different concentrations of this compound. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.

Concentration (µM)% Apoptosis
105%
2515%
5030%

These findings indicate that the compound has the potential to be developed as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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